N,N-diisobutyl-3,3-diphenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diisobutyl-3,3-diphenylpropanamide is an organic compound with a complex structure that includes two isobutyl groups attached to a central amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diisobutyl-3,3-diphenylpropanamide typically involves the reaction of 3,3-diphenylpropanoic acid with N,N-bis(2-methylpropyl)amine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction and then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale chromatography or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-diisobutyl-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group into an amine, using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used for the reduction of amides.
Substitution: Nucleophiles such as alkyl halides or other amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
N,N-diisobutyl-3,3-diphenylpropanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex amides and related compounds.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and other proteins.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N,N-diisobutyl-3,3-diphenylpropanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amide group can form hydrogen bonds with active sites on proteins, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-methylpropyl)amine: A simpler amine with similar isobutyl groups but lacking the diphenylpropanamide structure.
3,3-diphenylpropanoic acid: The parent acid from which the amide is derived.
N,N-bis(2-methylpropyl)-2,2-diphenylpropanamide: A closely related compound with slight structural variations.
Properties
Molecular Formula |
C23H31NO |
---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
N,N-bis(2-methylpropyl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C23H31NO/c1-18(2)16-24(17-19(3)4)23(25)15-22(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-14,18-19,22H,15-17H2,1-4H3 |
InChI Key |
JUYBKAHZZSEVQR-UHFFFAOYSA-N |
SMILES |
CC(C)CN(CC(C)C)C(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.